1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
- The trifluoromethylphenyl group can be introduced via electrophilic aromatic substitution or through coupling reactions using reagents like trifluoromethyl iodide and palladium catalysts.
Urea Formation:
- The final step involves the formation of the urea moiety, typically through the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
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Formation of the Benzo[b][1,4]oxazepine Ring:
- Starting with a suitable aromatic precursor, the benzo[b][1,4]oxazepine ring is formed through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases, heat, and specific catalysts to facilitate ring closure.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially altering the benzo[b][1,4]oxazepine ring or the ethyl group.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can modify the oxazepine ring or reduce any nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds.
Major Products: The major products from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings or the urea moiety.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, altering their activity or function.
Pathways Involved: It could modulate biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)urea: Contains a chlorophenyl group instead of a trifluoromethylphenyl group, potentially altering its reactivity and applications.
Uniqueness: The presence of the trifluoromethyl group in 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea enhances its lipophilicity, metabolic stability, and potential biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c1-4-27-16-10-9-13(11-17(16)30-12-20(2,3)18(27)28)25-19(29)26-15-8-6-5-7-14(15)21(22,23)24/h5-11H,4,12H2,1-3H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCPTNCEKZZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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